2-[(2-Cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide is a synthetic compound not found naturally. It has been identified as a potential lead compound in the development of neuropeptide Y5 (NPY Y5) receptor antagonists. []
Synthesis Analysis
The synthesis of 2-[(2-Cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide and its analogs is described in the literature. [] Although specific details for the synthesis of this exact molecule are not provided in the documents, the synthesis of similar benzoxazinone derivatives involved screening chemical libraries against the NPY Y5 receptor. [] Optimization of these derivatives for potency and selectivity involved modifications to the benzoxazinone scaffold, leading to the identification of 2-[(2-Cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide as a potential lead compound. []
Applications
Based on the research, the primary application of 2-[(2-Cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide is in the field of obesity treatment. [] It acts as an antagonist for the NPY Y5 receptor, which plays a crucial role in regulating food intake. [] Blocking this receptor with antagonists like 2-[(2-Cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide has shown potential in reducing food intake in rodent models. []
Compound Description: This series of compounds was synthesized from 6-Aminoflavone in a multi-step process. [] The synthesis involved reacting 6-Aminoflavone with aroyl isothiocyanate to form N-aroyl-N′-(2-phenyl-4-oxo-4H-[1]benzopyran-6-yl)thioureas. These intermediates were then treated with phosphorus pentachloride (PCl5) in phosphorus oxychloride (POCl3) to yield the final N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides. [] The structures of the synthesized compounds were confirmed using analytical and spectral data. []
Compound Description: NSC12404 is a nonlipid, drug-like compound identified through a virtual screening effort targeting the Lysophosphatidic acid (LPA) receptor subtype LPA2. [] This compound exhibits a specific binding affinity for the LPA2 receptor subtype. []
Compound Description: GRI977143 is another nonlipid, drug-like molecule identified in the same virtual screening for LPA2-specific agonists. [] This compound displays antiapoptotic properties, reducing the activation of caspases 3, 7, 8, and 9. [] It also inhibits poly(ADP-ribose)polymerase 1 cleavage and DNA fragmentation in various apoptosis models. [] GRI977143 further promotes cell invasion and fibroblast proliferation. [] Its antiapoptotic signaling is mediated through the LPA2 receptor, as demonstrated in LPA1&2 double-knockout mice. []
Relevance: While not sharing the same core structure, GRI977143 is grouped alongside 2-[(2-Cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide as a nonlipid LPA2-specific agonist. [] This categorization suggests that despite their structural differences, both compounds may share a similar binding site on the LPA2 receptor. Studying their structural disparities while considering their shared target provides valuable insights into the pharmacophore responsible for LPA2 agonism. This knowledge can guide the design of novel LPA2-targeting compounds.
Compound Description: H2L5547924 emerged as another potential LPA2-specific agonist from the virtual screening study. [] This nonlipid, drug-like compound shares structural similarities with NSC12404 and the target compound.
Compound Description: Identified in the same virtual screening for LPA2-specific agonists, H2L5828102 represents another nonlipid, drug-like compound. []
Compound Description: Compound 15, a diarylurea derivative, was identified as a potent cyclin-dependent kinase 4 (Cdk4) inhibitor with an IC50 of 0.10 μM. [] It was discovered through a structure-based design approach employing a Cdk4 homology model. []
Compound Description: Identified as a potent Cdk4 inhibitor (IC50 = 0.042 μM) through structure-based modifications of Compound 15, Compound 26a provides further insights into Cdk4 inhibition. [] Docking studies and X-ray crystallography validated the predicted binding mode of this compound with Cdk4. []
Relevance: While not directly analogous in structure, Compound 26a's development stemmed from the same research aiming to discover potent Cdk4 inhibitors, which also led to the identification of Compound 15, a compound structurally related to 2-[(2-Cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide. [] Although their structures differ significantly, exploring compounds within the same research context can offer valuable insights into structure-activity relationships and potential cross-target activities. Comparing the structural features and binding modes of these compounds can provide a deeper understanding of how seemingly distinct chemical scaffolds can interact with similar targets.
Compound Description: This benzoxazinone derivative acts as a potent and selective antagonist of the neuropeptide Y5 (NPY Y5) receptor, exhibiting nanomolar binding affinities. [] Compound 5p effectively reduced food intake in rodent models, suggesting its potential for obesity treatment. []
1-Aroyl-9-oxo-9H-pyrrolo[2,1-b][1,3]benzothiazine-3-carboxylic Acid Ethyl Esters and -3-carbonitriles
Compound Description: These pyrrolobenzothiazine derivatives were synthesized through a novel approach involving the alkylation of (3,4-dihydro-4-oxo-2H-1,3-benzothiazin-2-ylidene)acetic acid ethyl ester and (3,4-dihydro-4-oxo-2H-1,3-benzothiazin-2-ylidene)acetonitrile with phenacyl chlorides. [] This reaction yielded N-phenacyl derivatives that were subsequently treated with DMF·POCl3 complex to form the final 1-aroyl-9-oxo-9H-pyrrolo[2,1-b][1,3]benzothiazine-3-carboxylic acid ethyl esters and -3-carbonitriles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.